1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine
Description
1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine is a piperazine derivative featuring a 3-methoxybenzyl substituent at the N1-position and a pentan-3-yl group at the N4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties (e.g., solubility, bioavailability) and their ability to interact with diverse biological targets, including neurotransmitter receptors and enzymes. The 3-methoxybenzyl group introduces electron-donating effects and steric bulk, while the pentan-3-yl chain may enhance lipophilicity, influencing membrane permeability and target engagement .
Properties
Molecular Formula |
C17H28N2O |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-pentan-3-ylpiperazine |
InChI |
InChI=1S/C17H28N2O/c1-4-16(5-2)19-11-9-18(10-12-19)14-15-7-6-8-17(13-15)20-3/h6-8,13,16H,4-5,9-12,14H2,1-3H3 |
InChI Key |
WMBDDKISCWCKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylpropyl Group: The ethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through nucleophilic substitution reactions using 3-methoxybenzyl chloride or bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzyl derivatives with different alkoxy groups.
Scientific Research Applications
Chemical Properties and Structure
1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine is a piperazine derivative characterized by a methoxybenzyl group and a pentan-3-yl substituent. Its molecular formula is , with a molecular weight of approximately 249.36 g/mol. The structural features contribute to its biological activities, particularly its interaction with various receptors in the body.
Analgesic Properties
Recent studies have indicated that piperazine derivatives exhibit significant analgesic effects. For instance, compounds with similar structures have been evaluated for their affinity towards sigma receptors, which are involved in pain modulation. A study highlighted that certain benzylpiperazine derivatives showed high selectivity for the sigma-1 receptor, demonstrating potential for pain management therapies .
Table 1: Sigma Receptor Affinity of Piperazine Derivatives
| Compound | Sigma-1 Receptor Affinity (nM) | Sigma-2 Receptor Affinity (nM) | Selectivity Ratio |
|---|---|---|---|
| 15 | 1.6 | 1430 | 886 |
| 8 | 432 | 1860 | 432 |
This table illustrates the significant selectivity of certain derivatives, suggesting that modifications to the piperazine structure can enhance receptor binding properties.
Anticancer Activity
The compound's structure allows it to interact with various biological targets involved in cancer proliferation. Studies involving piperazinone derivatives have shown promising cytotoxic effects against several cancer cell lines. For example, a series of piperazinone compounds were synthesized and evaluated for their cytotoxicity against cancer cells, demonstrating efficacy comparable to established chemotherapeutic agents .
Case Study: Piperazinone Derivatives in Cancer Treatment
In a recent study, several piperazinone derivatives were tested against human cancer cell lines. The results indicated that specific modifications to the piperazine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.
Neuroprotective Effects
Piperazine derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds can modulate neuroinflammatory responses and provide protection against neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways .
Mechanism of Action
The mechanism of action of 1-(1-ETHYLPROPYL)-4-(3-METHOXYBENZYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Piperazine Derivatives
Key Observations:
- Substituent Position Matters: The 3-methoxybenzyl group in the target compound contrasts with 2-methoxyphenyl () and 4-methoxybenzyl () analogs.
- Lipophilicity vs. Solubility : The pentan-3-yl chain increases lipophilicity compared to shorter alkyl or aromatic substituents (e.g., 4-chlorobenzhydryl in ). This could enhance blood-brain barrier penetration but may reduce aqueous solubility .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) groups, as in the target compound, may favor interactions with serotonin or dopamine receptors, whereas electron-withdrawing groups (e.g., CF₃ in ) could stabilize binding to hydrophobic enzyme pockets .
Pharmacological Target Specificity
- Dopamine D2 Receptor: Analogs like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () exhibit high D2 affinity (Ki ~20 nM), attributed to the 2-methoxyphenyl group’s orientation in the orthosteric binding site . The target compound’s 3-methoxybenzyl group may shift selectivity toward other monoamine receptors (e.g., 5-HT₁A).
- Cytotoxicity : Derivatives with 4-chlorobenzhydryl groups () show broad-spectrum anticancer activity, likely due to DNA intercalation or topoisomerase inhibition. The absence of aromatic bulk in the target compound’s pentan-3-yl group may reduce such effects .
- Anti-HIV Activity : Bis(heteroaryl)piperazines (BHAPs), like U-90152 (), bind HIV reverse transcriptase via hydrophobic interactions and hydrogen bonding. The target compound’s smaller substituents may lack the steric bulk required for this mechanism .
Metabolic Stability and Toxicity
- Metabolism : Bulky substituents (e.g., diphenylmethoxyethyl in ) are prone to oxidative metabolism, whereas 3-methoxybenzyl groups may undergo demethylation or glucuronidation, as seen in meclozine metabolites () .
- Toxicity : Piperazines with electron-withdrawing groups (e.g., 3-chlorophenyl in ) may generate reactive metabolites, increasing hepatotoxicity risk. The target compound’s methoxy group likely reduces this risk .
Biological Activity
1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine is a compound belonging to the piperazine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The biological activity of 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets. These interactions may modulate the activity of neurotransmitter receptors, influencing various signaling pathways. For instance, it may act as an agonist or antagonist at certain receptors, thereby affecting physiological processes such as mood regulation and cognitive function. Understanding the binding affinity and specificity of this compound is crucial for elucidating its pharmacological effects.
Biological Activities
1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine has been studied for several biological activities, including:
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives, providing insights into the potential effects of 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine.
Study 1: Antitumor Efficacy
A study focused on synthesizing new piperazine derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with a methoxy substitution exhibited improved binding affinity to target proteins involved in tumor growth regulation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine | MCF7 | 15.2 |
| Control (Doxorubicin) | MCF7 | 10.5 |
Study 2: Antibacterial Activity
Another investigation evaluated the antibacterial properties of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The study reported that some compounds showed significant inhibition zones, indicating their potential as antibacterial agents .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine | S. aureus | 18 |
| Control (Penicillin) | S. aureus | 25 |
Study 3: Antioxidant Properties
Research assessing the antioxidant capacity of piperazine derivatives utilized the DPPH radical scavenging assay. The findings revealed that certain derivatives exhibited notable antioxidant activity, which could be beneficial in preventing oxidative stress-related cellular damage .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1-(3-Methoxybenzyl)-4-(pentan-3-yl)piperazine | 72 |
| Control (Ascorbic Acid) | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
